1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone
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Overview
Description
1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone is a complex organic compound that features a unique combination of adamantyl, piperazine, and pyrazole moieties
Preparation Methods
The synthesis of 1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone involves multiple steps, typically starting with the preparation of the adamantyl and piperazine intermediates. The adamantyl group is often introduced through the reaction of adamantane with suitable reagents to form adamantyl halides, which are then reacted with piperazine derivatives . The pyrazole moiety is synthesized through cyclization reactions involving hydrazines and diketones . The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics .
Scientific Research Applications
1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine and pyrazole moieties interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantyl group and exhibit similar stability and lipophilicity.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine moiety, are known for their pharmacological activities.
Pyrazole derivatives: Pyrazole-based compounds, such as celecoxib and rimonabant, are widely studied for their diverse biological activities.
Properties
Molecular Formula |
C23H31F3N4O |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C23H31F3N4O/c24-23(25,26)21-18-2-1-3-19(18)30(27-21)14-20(31)28-4-6-29(7-5-28)22-11-15-8-16(12-22)10-17(9-15)13-22/h15-17H,1-14H2 |
InChI Key |
YGSYGSPFZBVCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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